molecular formula C13H20BrN5 B12936067 9-(8-Bromooctyl)-9H-purin-6-amine CAS No. 208851-92-7

9-(8-Bromooctyl)-9H-purin-6-amine

Cat. No.: B12936067
CAS No.: 208851-92-7
M. Wt: 326.24 g/mol
InChI Key: BTYCFWVRCUPLQY-UHFFFAOYSA-N
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Description

9-(8-Bromooctyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a bromooctyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(8-Bromooctyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with an 8-bromooctyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous synthesis techniques to ensure high yield and purity. For example, microreactor technology can be employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

9-(8-Bromooctyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the purine compound .

Scientific Research Applications

Anticancer Activity

The compound has shown promise in cancer research, particularly in the context of inhibiting DNA repair mechanisms. By targeting the O6-methylguanine-DNA-methyltransferase (MGMT) enzyme, it can sensitize tumor cells to alkylating agents such as Temozolomide. A study demonstrated that derivatives of 9H-purin-6-amine could inhibit MGMT activity effectively, suggesting potential for use in combination therapies to overcome chemoresistance .

Antiviral Properties

Research indicates that purine analogs exhibit antiviral activity against various viruses, including HIV and hepatitis B and C. The structural modifications in compounds like 9-(8-Bromooctyl)-9H-purin-6-amine may enhance their efficacy against these viruses by mimicking natural nucleosides and interfering with viral replication processes .

Protein Targeting

Recent developments have explored the use of compounds like this compound as targeting ligands for protein degradation pathways. These compounds can be designed to bind selectively to proteins involved in disease processes, facilitating their degradation via the ubiquitin-proteasome pathway . This approach holds therapeutic potential for diseases characterized by protein dysregulation.

Case Study 1: Inhibition of MGMT

A series of experiments were conducted to evaluate the inhibitory effects of various purine derivatives on MGMT activity. The results indicated that compounds with longer alkyl chains, such as this compound, exhibited significantly higher inhibition rates compared to shorter-chain analogs. The study concluded that structural modifications could enhance the binding affinity to the enzyme .

Case Study 2: Antiviral Efficacy

In vitro studies assessed the antiviral activity of purine derivatives against HIV. The results showed that this compound demonstrated a dose-dependent inhibition of viral replication, supporting its potential as a therapeutic agent against viral infections .

Data Tables

Application AreaCompound EffectsReference
Anticancer (MGMT Inhibition)Significant inhibition observed
Antiviral ActivityDose-dependent inhibition of HIV replication
Protein TargetingEffective in degrading target proteins

Mechanism of Action

The mechanism of action of 9-(8-Bromooctyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromooctyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The purine ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(8-Bromooctyl)-9H-purin-6-amine is unique due to the presence of both the bromooctyl chain and the purine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

9-(8-Bromooctyl)-9H-purin-6-amine is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other nucleoside analogs, which are known for their roles in antiviral and anticancer therapies. Understanding the biological activity of this compound involves exploring its mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C15H20BrN5C_{15}H_{20}BrN_5 and features an octyl chain substituted with a bromine atom at the 8-position of the purine ring. This modification is significant as it influences the compound's solubility, membrane permeability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruption of replication and transcription processes. This mechanism is particularly relevant in the context of cancer therapy, where such interference can inhibit tumor cell proliferation.

Anticancer Activity

The inhibition of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), has been linked to enhanced cytotoxicity in cancer cells. Compounds that target MGMT can sensitize tumors to alkylating agents used in chemotherapy. Preliminary data suggest that this compound may similarly enhance the efficacy of chemotherapeutic agents by modulating DNA repair pathways.

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on O6-substituted guanine derivatives found that compounds with structural similarities to this compound were effective in depleting MGMT in human tumor cells, leading to increased sensitivity to alkylating agents . Although direct studies on this specific compound are lacking, the implications from related compounds highlight its potential.
  • Antibacterial Activity : While primarily investigated for its antiviral and anticancer properties, some purine derivatives have also shown antibacterial effects. The biological profiling of similar compounds suggests that this compound could possess antimicrobial properties, although specific data is required to confirm this hypothesis .

Data Table: Comparative Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAntiviralTBDOngoing research
O6-benzylguanineMGMT Inhibition0.1Kaina et al., 1991
O6-(5-bromothenyl)guanineMGMT Inhibition0.08McElhinney et al., 1998
LimoneneAntibacterialTBDRecent studies

Properties

CAS No.

208851-92-7

Molecular Formula

C13H20BrN5

Molecular Weight

326.24 g/mol

IUPAC Name

9-(8-bromooctyl)purin-6-amine

InChI

InChI=1S/C13H20BrN5/c14-7-5-3-1-2-4-6-8-19-10-18-11-12(15)16-9-17-13(11)19/h9-10H,1-8H2,(H2,15,16,17)

InChI Key

BTYCFWVRCUPLQY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCCCCCBr)N

Origin of Product

United States

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